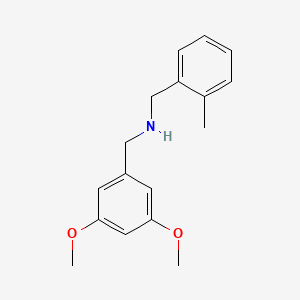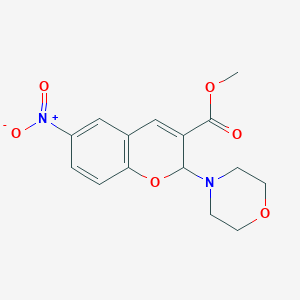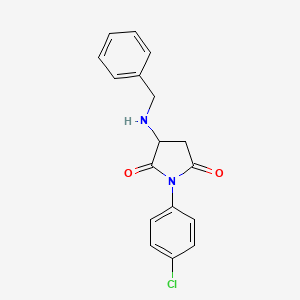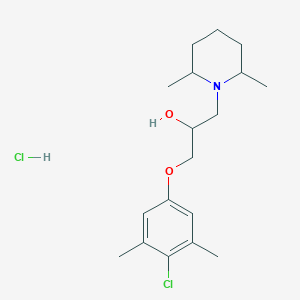![molecular formula C23H20N4O2 B4942674 N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4942674.png)
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, also known as MPAP, is a small molecule that has been widely studied for its potential therapeutic applications. MPAP was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-addictive effects. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These effects include the reduction of oxidative stress, the inhibition of inflammation, the modulation of neurotransmitter systems, and the inhibition of cell death pathways. This compound has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide. One area of interest is the development of more potent and selective analogs of this compound for therapeutic use. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, the potential use of this compound as a tool for studying the role of neurotransmitter systems in various diseases, such as addiction and neurodegenerative disorders, warrants further investigation. Finally, the development of new methods for administering this compound, such as nanoparticle-based delivery systems, may help to overcome some of the current limitations of the compound.
合成方法
The synthesis of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide involves several steps, including the condensation of 4-methoxybenzoyl chloride with 4-methylphthalic acid, followed by the reduction of the resulting acid chloride with sodium borohydride. The final step involves the reaction of the resulting intermediate with 4-amino-N-methylphthalazine to yield this compound.
科学研究应用
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopaminergic function. In Alzheimer's disease, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the pathogenesis of the disease. In drug addiction, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-20-5-3-4-6-21(20)22(27-26-15)24-17-9-7-16(8-10-17)23(28)25-18-11-13-19(29-2)14-12-18/h3-14H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLBEZGGKOWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbut-2-enamide](/img/structure/B4942598.png)

![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)

![2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
![1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)


![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)


![(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B4942705.png)